molecular formula C36H70CaO4 B8748172 Calcium isostearate CAS No. 59963-30-3

Calcium isostearate

Cat. No.: B8748172
CAS No.: 59963-30-3
M. Wt: 607.0 g/mol
InChI Key: YFPZYGHCFMOTQL-UHFFFAOYSA-L
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Description

Calcium isostearate is a calcium salt derived from isostearic acid, a branched-chain fatty acid with the chemical formula $ \text{Ca(C}{18}\text{H}{35}\text{O}{2})2 $. It is synthesized via the reaction of isostearic acid with calcium hydroxide under optimized carbonation conditions, yielding a high-performance detergent additive with exceptional oil solubility and thermal stability. Key properties include:

  • Total Base Number (TBN): 358–406 mgKOH/g, indicating its high alkalinity and efficacy in neutralizing acidic byproducts .
  • Applications: Primarily used in lubricants and detergents due to its excellent dispersancy, low coking tendency, and compatibility with hydrophobic matrices .

Properties

CAS No.

59963-30-3

Molecular Formula

C36H70CaO4

Molecular Weight

607.0 g/mol

IUPAC Name

calcium;16-methylheptadecanoate

InChI

InChI=1S/2C18H36O2.Ca/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h2*17H,3-16H2,1-2H3,(H,19,20);/q;;+2/p-2

InChI Key

YFPZYGHCFMOTQL-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Origin of Product

United States

Chemical Reactions Analysis

Neutralization Reaction

Stearic acid reacts with calcium oxide or hydroxide under controlled conditions:

2C17H35COOH+CaO(C17H35COO)2Ca+H2O[6][8]2 \text{C}_{17}\text{H}_{35}\text{COOH} + \text{CaO} \rightarrow (\text{C}_{17}\text{H}_{35}\text{COO})_2\text{Ca} + \text{H}_2\text{O} \quad[6][8]

This exothermic reaction occurs at 58–85°C, yielding a fine, white powder with 9–10.5% calcium oxide content .

Double Displacement (Precipitation)

Sodium stearate reacts with calcium chloride in aqueous solution:

2C17H35COONa+CaCl2(C17H35COO)2Ca+2NaCl[2][5]2 \text{C}_{17}\text{H}_{35}\text{COONa} + \text{CaCl}_2 \rightarrow (\text{C}_{17}\text{H}_{35}\text{COO})_2\text{Ca} + 2 \text{NaCl} \quad[2][5]

Key parameters:

  • Temperature : 75°C

  • Stoichiometry : 50% excess CaCl₂ ensures complete conversion .

  • Product morphology : Lamellar crystals (~600 nm particle size) with bilayer distances of 4.8 nm (XRD) .

Acid Scavenging

In polymer chemistry, calcium stearate neutralizes hydrobromic acid (HBr) during bromobutyl rubber synthesis:

(C17H35COO)2Ca+2HBr2C17H35COOH+CaBr2[7](\text{C}_{17}\text{H}_{35}\text{COO})_2\text{Ca} + 2 \text{HBr} \rightarrow 2 \text{C}_{17}\text{H}_{35}\text{COOH} + \text{CaBr}_2 \quad[7]

This reaction enhances selectivity for brominated products (e.g., BIIR-1) by preventing HBr-induced side reactions. Optimal performance occurs at 0.8 wt% calcium stearate .

Coordination Chemistry

Calcium stearate exhibits variable carboxylate coordination modes:

Coordination Type FTIR Peaks (cm⁻¹) Structural Implications
Unidentate1542–1544One oxygen atom binds Ca²⁺
Bidentate1575–1577Both oxygen atoms bind Ca²⁺

These bands arise from antisymmetric COO⁻ stretching vibrations, confirmed via Langmuir-Blodgett films and powder analyses .

Thermal Behavior

Calcium stearate influences polymer crystallization kinetics:

  • Polypropylene (PP) : Reduces nucleation efficiency of sodium benzoate (NaBz) by 50%, increasing half-crystallization time (t1/2t_{1/2}) from 0.5 min (NaBz-PP) to 1.2 min (NaBz/CaSt-PP) .

  • Activation energy : No significant difference between CaSt-PP and reference PP (ΔE0\Delta E \approx 0 kJ/mol) .

Environmental Reactivity

Comparison with Similar Compounds

Calcium Stearate

Chemical Composition: A mixture of calcium salts of stearic and palmitic acids ($ \text{Ca(C}{18}\text{H}{35}\text{O}{2})2 $) with 9.0–10.5% calcium oxide (CaO) content .
Properties vs. Calcium Isostearate:

Property This compound Calcium Stearate
Solubility Highly oil-soluble Insoluble in water; soluble in organics
Thermal Stability Stable up to 300°C (TGA data) Decomposes at ~120°C
Functionality Detergent, dispersant Lubricant, anti-caking agent
Key Industry Use Engine oils, industrial lubricants Plastics, pharmaceuticals

Structural Difference: The branched isostearate chain in this compound enhances solubility and reduces crystallization compared to the linear stearate/palmitate chains in calcium stearate .

Calcium Carbonate

Composition: $ \text{CaCO}_3 $, existing in polymorphic forms (calcite, aragonite) with varying surface reactivity .
Functional Comparison:

Property This compound Calcium Carbonate
Primary Use Industrial lubricants Food fortification, hyperphosphatemia treatment
Reactivity Acid-neutralizing (high TBN) Phosphate-binding in dialysis
Bioactivity Limited data Antacid, calcium supplementation

Key Distinction: Calcium carbonate’s ionic structure and pH-dependent solubility make it unsuitable for hydrophobic applications where this compound excels .

Calcium Acetate

Composition: $ \text{Ca(CH}3\text{COO)}2 $, used medically to manage phosphate levels in dialysis patients .
Comparison:

Property This compound Calcium Acetate
Solubility Oil-soluble Water-soluble
Medical Relevance None reported Phosphate binder in CKD patients
Chemical Stability Thermally stable (TGA) Hygroscopic, degrades in moisture

Functional Divergence: Calcium acetate’s hydrophilic nature limits its utility in non-aqueous systems, unlike this compound .

Q & A

Q. What are the standard methodologies for synthesizing and characterizing calcium isostearate in laboratory settings?

this compound synthesis typically involves the reaction of isostearic acid with calcium oxide or hydroxide under controlled conditions. Characterization methods include Fourier-transform infrared spectroscopy (FTIR) to confirm ester bonding , titration with edetate disodium to quantify calcium content (0.05M titrant; endpoint determined via hydroxy naphthol blue indicator) , and thermogravimetric analysis (TGA) to assess thermal stability . For structural validation, X-ray diffraction (XRD) can differentiate this compound from similar salts like calcium stearate .

Q. How can researchers evaluate the stability of this compound in different solvents or matrices?

Stability studies require controlled environmental chambers to simulate temperature, humidity, and light exposure. Solubility profiles are determined via gravimetric analysis after dissolving the compound in polar (e.g., ethanol) and non-polar (e.g., hexane) solvents . Phase-separation behavior in cosmetic formulations (e.g., emulsions) is assessed using centrifugation and microscopy to monitor colloidal stability over time .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection identifies organic impurities like unreacted isostearic acid . Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies metal contaminants (e.g., residual catalysts) with detection limits ≤1 ppm . For polymeric byproducts, gel permeation chromatography (GPC) is advised .

Advanced Research Questions

Q. How can computational modeling be applied to predict this compound’s behavior in complex systems?

Molecular dynamics (MD) simulations model interactions between this compound and lipid bilayers or polymer matrices, using force fields like CHARMM or AMBER . Density functional theory (DFT) calculations predict thermodynamic stability and reaction pathways during synthesis . These methods require validation against experimental data (e.g., XRD, FTIR) to ensure accuracy .

Q. What strategies resolve contradictions in experimental data, such as conflicting XRD and NMR results for this compound polymorphs?

Cross-validation with complementary techniques is critical. For example, differential scanning calorimetry (DSC) can detect polymorphic transitions missed by XRD . Solid-state NMR clarifies hydrogen-bonding networks in amorphous phases . Statistical tools like principal component analysis (PCA) identify outliers in datasets, while Bayesian inference quantifies uncertainty in conflicting measurements .

Q. How can researchers investigate this compound’s role in modulating interfacial properties in multiphase systems?

Langmuir trough experiments measure surface pressure-area isotherms to study monolayer formation at air-water interfaces . Atomic force microscopy (AFM) visualizes nanoscale interactions with substrates like silica or keratin . Synchrotron-based small-angle X-ray scattering (SAXS) quantifies structural changes in emulsions under shear stress .

Q. What methodologies are suitable for studying this compound’s degradation mechanisms under oxidative or thermal stress?

Accelerated degradation studies use TGA-FTIR coupling to correlate mass loss with volatile byproduct formation (e.g., CO₂, hydrocarbons) . Electron paramagnetic resonance (EPR) detects free radicals generated during oxidation . For environmental fate analysis, gas chromatography-mass spectrometry (GC-MS) identifies degradation products in soil or aqueous systems .

Q. How can researchers assess the environmental impact of this compound in ecotoxicological studies?

Standardized OECD guidelines (e.g., Test No. 301 for biodegradation) evaluate persistence in aquatic systems . Algal growth inhibition tests (ISO 8692) quantify toxicity thresholds using Chlorella vulgaris . Lifecycle assessment (LCA) models integrate synthesis, usage, and disposal data to predict ecological footprints .

Methodological Best Practices

  • Experimental Replication : Follow protocols from peer-reviewed studies (e.g., titration methods in USP monographs ) and document deviations meticulously .
  • Data Transparency : Deposit raw datasets in repositories like Zenodo and include error margins for reproducibility .
  • Ethical Compliance : Adhere to safety guidelines for handling nanomaterials (e.g., ISO/TR 13014) when studying colloidal forms .

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